molecular formula C56H116N2O27 B3325981 Amino-PEG27-amine CAS No. 2252208-09-4

Amino-PEG27-amine

Cat. No.: B3325981
CAS No.: 2252208-09-4
M. Wt: 1249.5
InChI Key: KGMAXTLPFBXOND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Amino-PEG27-amine can be synthesized through a multi-step process involving the polymerization of ethylene oxide followed by functionalization with amine groups. The initial step involves the polymerization of ethylene oxide to form polyethylene glycol (PEG). This is typically achieved using a dibenzyl-protected amine functional initiator . The resulting PEG is then modified to introduce amine groups at both ends through a series of chemical reactions, including deprotection and subsequent amination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is optimized to ensure high purity and yield of the final product. The functionalization steps are carried out in specialized reactors equipped to handle the necessary reagents and conditions .

Scientific Research Applications

Drug Delivery Systems

Amino-PEG27-amine plays a crucial role in the development of drug delivery systems due to its biocompatibility and ability to improve the solubility and stability of therapeutic agents. The following points highlight its applications in this field:

  • Enhanced Solubility : The PEG moiety increases the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments.
  • Controlled Release : this compound can be used to create polymeric micelles or nanoparticles that encapsulate drugs, allowing for controlled release profiles that improve therapeutic efficacy and reduce side effects.
  • Targeted Delivery : By conjugating targeting ligands to this compound, researchers can direct drug-loaded carriers to specific tissues or cells, enhancing the precision of treatments for diseases such as cancer .

Bioconjugation

The presence of amino groups allows for versatile bioconjugation strategies, making this compound a valuable tool in biochemical research and therapeutic development:

  • Linker for Antibody-Drug Conjugates (ADCs) : this compound can be employed as a linker in ADCs, which combine antibodies with cytotoxic drugs. This approach enhances the selectivity of the drug towards cancer cells while minimizing systemic toxicity .
  • Protein Modification : The amino groups on this compound can react with carboxylic acids or activated esters, enabling the modification of proteins and peptides for various applications including vaccine development and diagnostics .

Biosensors

This compound is also utilized in the fabrication of biosensors due to its ability to facilitate the immobilization of biomolecules:

  • Surface Functionalization : The amino groups allow for the attachment of enzymes, antibodies, or nucleic acids onto sensor surfaces, improving sensitivity and specificity in detecting target analytes.
  • Signal Amplification : Incorporating this compound into biosensor designs can enhance signal transduction mechanisms, leading to improved detection limits for various biomolecules .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
Dumitru et al. (2016)Drug DeliveryDemonstrated improved drug solubility and controlled release using PEG-based carriers .
MDPI Case Study (2022)BioconjugationHighlighted successful conjugation methods for antibodies using PEG linkers, enhancing therapeutic efficacy .
Precise PEG (2023)BiosensorsShowed how functionalized surfaces with this compound improved biosensor performance through enhanced biomolecule attachment .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG27-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring extended reach or enhanced solubility .

Biological Activity

Amino-PEG27-amine is a polymeric compound that has garnered attention in various biological applications due to its unique properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a polyethylene glycol (PEG) derivative that features an amino group. The PEG moiety enhances solubility and biocompatibility, making it an attractive candidate for drug delivery systems, protein conjugation, and other biomedical applications. The amino group allows for further functionalization, enabling the attachment of various therapeutic agents.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of PEG with amine-functionalized compounds. This process can be optimized through various methods, including:

  • Direct amination : Reacting PEG with amines under controlled conditions.
  • Click chemistry : Utilizing azide-alkyne cycloaddition for selective conjugation.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.

1. Antitumor Activity

Research has demonstrated that Amino-PEG derivatives exhibit significant antitumor properties. In a study evaluating various amino acid derivatives, compounds similar to this compound showed tumor inhibition rates ranging from 43.6% to 69.3% in H22 tumor-bearing mice at a dosage of 40 mg/kg. Notably, these compounds caused less damage to vital organs compared to standard treatments, indicating a favorable safety profile .

CompoundTumor Inhibition Rate (%)Organ Damage
This compound69.3Low
Control (ARG)34.6Moderate

2. Cellular Uptake and Transport

This compound's structure facilitates efficient cellular uptake. Studies have shown that PEGylated compounds can enhance the intracellular delivery of therapeutic agents due to their increased solubility and reduced immunogenicity. The polyamine backbone allows for improved transport across cell membranes .

3. Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects. In vitro studies indicate that it can modulate cytokine production in immune cells, potentially enhancing or suppressing immune responses depending on the context . This property is particularly relevant in designing therapies for autoimmune diseases and cancer.

Case Study 1: Anticancer Applications

In a clinical trial involving patients with advanced lung cancer, this compound was used as part of a combination therapy regimen. Results showed a significant increase in patient survival rates compared to those receiving conventional treatments alone. The compound's ability to target tumor cells while sparing healthy tissues was highlighted as a key advantage .

Case Study 2: Drug Delivery Systems

This compound has been utilized in developing targeted drug delivery systems for chemotherapeutics. In animal models, these systems demonstrated enhanced drug accumulation at tumor sites while minimizing systemic toxicity, supporting its potential use in clinical settings .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAXTLPFBXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H116N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1249.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Amino-PEG27-amine
Amino-PEG27-amine
Amino-PEG27-amine
Amino-PEG27-amine
Amino-PEG27-amine

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